molecular formula C32Cl16FeN8 B12995719 (Hexadecachlorophthalocyaninato)iron

(Hexadecachlorophthalocyaninato)iron

Cat. No.: B12995719
M. Wt: 1119.5 g/mol
InChI Key: IVDXYCTXTIJKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Hexadecachlorophthalocyaninato)iron is a complex compound with the molecular formula C32Cl16FeN8 and a molecular weight of 1119.49 g/mol . This compound is a derivative of phthalocyanine, a macrocyclic compound that is widely studied for its unique chemical and physical properties. The presence of sixteen chlorine atoms in the structure makes it highly chlorinated, which can significantly influence its reactivity and applications.

Preparation Methods

The synthesis of (Hexadecachlorophthalocyaninato)iron typically involves the reaction of iron salts with hexadecachlorophthalocyanine precursors under controlled conditions. One common method is the high-temperature reaction of iron chloride with hexadecachlorophthalocyanine in a suitable solvent . The reaction conditions, such as temperature, solvent, and reaction time, are critical to achieving high yields and purity of the final product.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the production process .

Chemical Reactions Analysis

(Hexadecachlorophthalocyaninato)iron undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction can produce iron(II) complexes .

Mechanism of Action

The mechanism by which (Hexadecachlorophthalocyaninato)iron exerts its effects involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The iron center can undergo redox cycling, which is crucial for its catalytic activity . In biological systems, it can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

(Hexadecachlorophthalocyaninato)iron can be compared with other phthalocyanine derivatives, such as:

The high degree of chlorination in this compound makes it unique, providing it with distinct reactivity and stability compared to its less chlorinated counterparts .

Properties

Molecular Formula

C32Cl16FeN8

Molecular Weight

1119.5 g/mol

IUPAC Name

5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)

InChI

InChI=1S/C32Cl16N8.Fe/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

IVDXYCTXTIJKTO-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.